

An In-depth Technical Guide to the Synthesis and Properties of Sodium Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sodium oxalate (Na₂C₂O₄), a versatile compound with significant applications in analytical chemistry and biomedical research. It details its synthesis, physicochemical properties, and key applications, with a focus on methodologies and data relevant to laboratory settings.

Physicochemical Properties of Sodium Oxalate

Sodium oxalate is the sodium salt of oxalic acid, presenting as a white, crystalline, odorless solid. It is a stable compound under standard conditions and is widely used as a primary standard in redox titrations.

Physical and Thermodynamic Properties

The key physical and thermodynamic properties of sodium oxalate are summarized in the table below.

Property	Value
Molecular Formula	Na ₂ C ₂ O ₄
Molar Mass	133.998 g/mol [1]
Appearance	White crystalline solid[1]
Odor	Odorless[1]
Density	2.34 g/cm ³ [1]
Melting Point	Decomposes at 290-300 °C[1]
Solubility in Water	2.69 g/100 mL (0 °C)[1]
3.7 g/100 mL (20 °C)[1]	
6.25 g/100 mL (100 °C)[1]	
Solubility in other solvents	Insoluble in ethanol and diethyl ether[1]
Standard Enthalpy of Formation ($\Delta fH \leftrightarrow_{298}$)	-1318 kJ/mol[1]

Spectroscopic Data

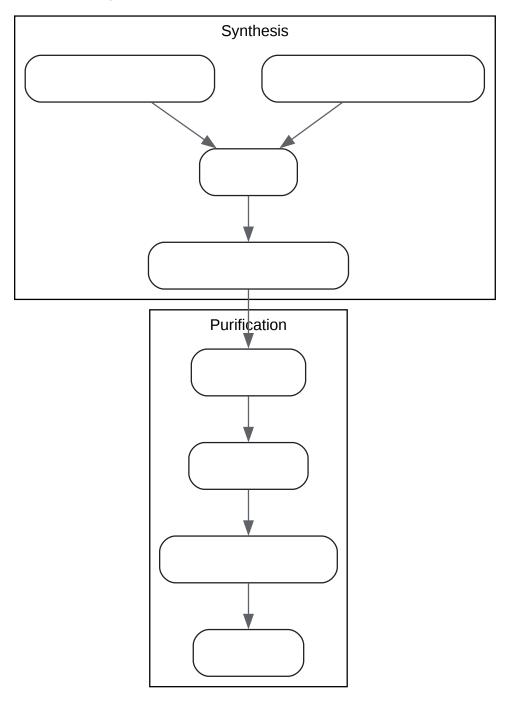
Spectroscopic analysis is crucial for the identification and characterization of sodium oxalate. Key spectral data are provided below.

Spectroscopic Technique	Key Peaks/Signals
FTIR (cm ⁻¹)	1630, 1315 (O-C stretching); 772 (OCO bending); 512 (C-C stretching)
Raman (cm ⁻¹)	1606, 1314 (O-C stretching); 809 (OCO bending); 490 (C-C stretching)
¹³ C NMR (ppm)	~162-168 ppm (carboxylate carbons)

Crystallographic Data

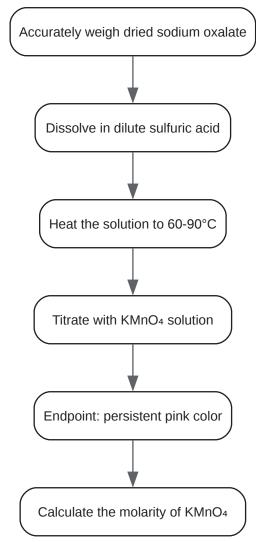
Sodium oxalate crystallizes in a monoclinic system.

Crystallographic Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
Lattice Parameters	a = 3.449 Å, b = 5.243 Å, c = 10.375 Å

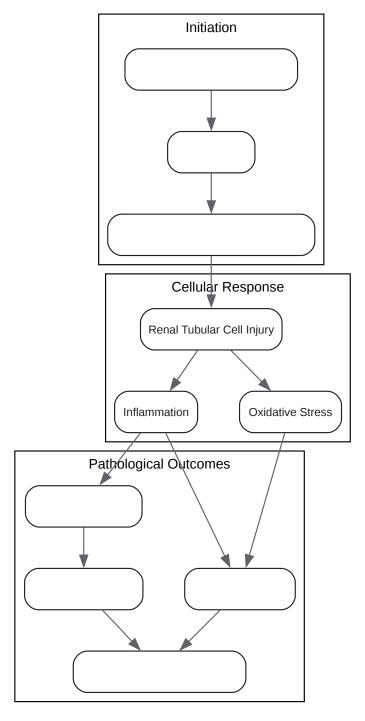

Synthesis of Sodium Oxalate

The most common and straightforward method for synthesizing sodium oxalate is through the neutralization of oxalic acid with sodium hydroxide.

Synthesis Workflow



Synthesis and Purification of Sodium Oxalate



Standardization of KMnO₄ with Sodium Oxalate

Mechanism of Sodium Oxalate-Induced Kidney Injury

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Sodium oxalate Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Properties of Sodium Oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b148030#synthesis-and-properties-of-sodium-oxalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com